Ethanone, 1-phenyl-2-(triphenylarsoranylidene)-

Physical organic chemistry Ylide thermodynamics C–H acidity

Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- (CAS 20691-73-0), systematically named 1-phenyl-2-(triphenyl-λ⁵-arsanylidene)ethanone and commonly referred to as triphenylarsonium phenacylide, is a carbonyl-stabilized arsonium ylide of the formula C₂₆H₂₁AsO (MW 424.37 g/mol). It belongs to the class of isolable, stabilized arsonium ylides bearing a benzoyl substituent on the ylidic carbon.

Molecular Formula C26H21AsO
Molecular Weight 424.4 g/mol
CAS No. 20691-73-0
Cat. No. B12798424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-phenyl-2-(triphenylarsoranylidene)-
CAS20691-73-0
Molecular FormulaC26H21AsO
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=[As](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H21AsO/c28-26(22-13-5-1-6-14-22)21-27(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-21H
InChIKeyDHJAMYNZPIFRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- (CAS 20691-73-0): A Stabilized Arsonium Ylide for Precision Organic Synthesis


Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- (CAS 20691-73-0), systematically named 1-phenyl-2-(triphenyl-λ⁵-arsanylidene)ethanone and commonly referred to as triphenylarsonium phenacylide, is a carbonyl-stabilized arsonium ylide of the formula C₂₆H₂₁AsO (MW 424.37 g/mol) . It belongs to the class of isolable, stabilized arsonium ylides bearing a benzoyl substituent on the ylidic carbon . First prepared and fully characterized by Johnson and Schubert in 1970, this crystalline ylide (mp 172–173 °C) serves as the arsenic congener of the widely used triphenylphosphonium phenacylide and is employed in Wittig olefination, cyclopropanation, and heterocycle construction .

Why Generic Substitution of Triphenylarsonium Phenacylide (CAS 20691-73-0) with Phosphonium or Sulfonium Analogs Fails


Although phenacylide ylides of arsenic, phosphorus, and sulfur share a common acyl-stabilized carbanion motif, they exhibit fundamentally different reactivity profiles that preclude interchangeable use. The triphenylarsonium group imparts a weaker C–H acidifying effect than the triphenylphosphonium group (arsonium < phosphonium < sulfonium) , meaning the arsonium ylide requires different base strength and deprotonation conditions for generation from its precursor salt. Once formed, arsonium ylides are markedly more nucleophilic and more reactive toward carbonyl substrates than their phosphonium counterparts, enabling Wittig reactions with ketones that fail with phosphonium ylides . Furthermore, arsonium ylides deliver alkenes as the exclusive olefination products, whereas sulfonium ylides predominantly produce epoxides under analogous conditions . These quantitative differences in acidity, nucleophilicity, and chemoselectivity mean that substituting a phosphonium or sulfonium ylide for this arsonium ylide will alter reaction yields, product distribution, and sometimes reaction feasibility altogether.

Quantitative Differentiation Evidence for Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- (CAS 20691-73-0)


C–H Acidity Enhancement: Triphenylarsonium vs. Triphenylphosphonium vs. Sulfonium in Phenacyl Systems

The acidifying effect of the α-triphenylarsonium group on the adjacent C–H bond is 13–20 pK units (18–27 kcal/mol), compared to approximately 25 pK units (34 kcal/mol) for the α-triphenylphosphonium group . A direct head-to-head measurement on para-cyanobenzyl-substituted cations shows that the As-(p-cyanobenzyl)triphenylarsonium cation is 4 pK_HA units weaker than the corresponding P-(p-cyanobenzyl)triphenylphosphonium cation (i.e., the arsonium ylide is less acidic by 4 pK units) . Across the phenacyl 'onium series, the acidifying effect increases in the order arsonium < phosphonium < sulfonium .

Physical organic chemistry Ylide thermodynamics C–H acidity Onium substituent effects

Wittig Reactivity with Ketones: Arsonium Ylides React Where Phosphonium Ylides Fail

Cyanomethylene triphenylarsorane reacts with a series of ketones to give α,β-unsaturated nitriles in fair to good yields, whereas cyanomethylene triphenylphosphorane is completely unreactive toward the same ketone substrates . This differential reactivity is a class-level consequence of the higher nucleophilicity of arsonium ylides compared to phosphonium ylides, which has been attributed to the larger contribution of the zwitterionic resonance form (As⁺–C⁻) in arsonium ylides . For the specific phenacyl-substituted compound (CAS 20691-73-0), Johnson and Schubert demonstrated that triphenylarsonium phenacylide reacts with carbonyl compounds to afford olefins, whereas the analogous triphenylphosphonium phenacylide shows reduced nucleophilicity and fails to react with certain carbonyl electrophiles .

Wittig reaction Arsonium ylide reactivity Ketone olefination Cyanomethylene ylides

Chemoselectivity: Exclusive Alkene Formation with Arsonium Ylides vs. Epoxide Formation with Sulfonium Ylides

Stabilized arsonium ylides, including triphenylarsonium phenacylide and its analogs, give alkenes rather than epoxides in Wittig reactions . This contrasts sharply with sulfonium ylides, which predominantly afford epoxides via the Corey–Chaykovsky pathway . This chemoselectivity is a direct consequence of the different leaving group abilities and the geometry of the intermediate betaine: arsonium yields eliminate triphenylarsine to form the olefin, while sulfonium yields cyclize to form the oxirane . The arsonium ylide thus provides a clean alkene-forming pathway without competition from epoxide side products.

Wittig chemoselectivity Arsonium vs. sulfonium ylides Alkene synthesis Epoxide avoidance

Thermal Stability and Decomposition Pathway: Triphenylarsonium Phenacylide vs. Triphenylphosphonium Phenacylide

Triphenylarsonium phenacylide (CAS 20691-73-0) is a crystalline solid with a melting point of 172–173 °C and is stable to the atmosphere at ambient temperature . Upon heating the neat ylide to 200 °C, decomposition occurs with triphenylarsine as the only identifiable product . In toluene solution, thermal decomposition yields trans-1,2,3-tribenzoylcyclopropane in high yield via a carbenoid–Michael addition cascade, a pathway that is identical to that of the analogous sulfonium phenacylide but different from triphenylphosphonium phenacylide, which is stable under these conditions . This differential thermal behavior means the arsonium ylide can serve as a thermal precursor to cyclopropane derivatives, a reactivity mode not accessible with the phosphonium analog.

Ylide thermal stability Decomposition mechanism Cyclopropane formation Preparative handling

Photoinitiator Performance: Phenacyltriphenylarsonium Salts in Cationic Polymerization

Phenacyltriphenylarsonium salts containing the SbF₆⁻ counteranion function as effective photoinitiators for the cationic polymerization of cyclohexene oxide at 25 °C and for the cationic polymerization of styrene . In the cyclohexene oxide system, thermal polymerization studies showed that increasing the temperature from 50 to 70 °C nearly doubled the polymer yield . Photosensitization of phenacyltriphenylarsonium salt (initiator 6) by pyrene enhances the rate of styrene polymerization, while N-methylphenothiazine inhibits it . Both phenacyltriphenylarsonium and phenacyltriphenylphosphonium salts are useful photoinitiators in these systems , though the arsonium variant offers an alternative decomposition profile that may be advantageous in formulations where phosphonium-derived acidic byproducts are problematic.

Cationic photopolymerization Photoinitiator Arsonium salts Polymer chemistry

High-Value Application Scenarios for Ethanone, 1-phenyl-2-(triphenylarsoranylidene)- (CAS 20691-73-0)


Olefination of Sterically Hindered or Deactivated Ketones Where Phosphonium Ylides Fail

In medicinal chemistry and natural product synthesis programs requiring the conversion of sterically encumbered or electronically deactivated ketones to exocyclic alkenes, triphenylarsonium phenacylide (or its in situ generated equivalent from phenacyltriphenylarsonium bromide) provides a viable Wittig olefination pathway. Phosphonium ylides bearing electron-withdrawing substituents show considerably reduced nucleophilicity and frequently fail to react with such ketone substrates, whereas arsonium ylides retain sufficient nucleophilicity to effect productive olefination . This makes CAS 20691-73-0 the reagent of choice when the corresponding phosphonium ylide Wittig reaction returns starting material.

Synthesis of 2-Arylindoles and 2-Arylbenzindoles via Arsenic Ylide Annulation

The reaction of phenacyltriphenylarsonium bromide (the direct precursor salt of CAS 20691-73-0) with aromatic primary amines provides a good method for synthesizing 2-arylindoles and 2-arylbenzindoles through an arsenic ylide-mediated annulation . A range of indole and benzindole derivatives have been prepared in good yields using this protocol. This methodology is synthetically orthogonal to the classical Fischer indole synthesis and offers access to substitution patterns that are difficult to achieve via palladium-catalyzed cross-coupling approaches.

One-Pot Stereoselective Cyclopropanation of Electron-Deficient Olefins

Triphenylarsonium phenacylide, generated in situ from phenacyl bromide and triphenylarsine in the presence of NaHCO₃, participates in highly stereoselective cyclopropanation of electron-deficient olefins . The ylide's significant enolate character (resonance form III as described by Johnson and Schubert ) facilitates Michael addition to α,β-unsaturated carbonyl compounds, affording trans-disubstituted cyclopropane derivatives with high stereoselectivity. This application leverages the unique ambiphilic reactivity of the carbonyl-stabilized arsonium ylide that is not equally accessible with phosphonium analogs.

Cationic UV-Cure Photoinitiator Platforms with Tunable Acid Generation

For industrial UV-curable coating, adhesive, and 3D-printing resin formulations, phenacyltriphenylarsonium salts with SbF₆⁻ counteranion (accessible via quaternization of triphenylarsine with phenacyl bromide followed by anion exchange) serve as cationic photoinitiators for the ring-opening polymerization of cyclohexene oxide and vinyl monomers . The arsonium-based photoinitiator offers a distinct thermal and photochemical decomposition profile compared to the more common triarylsulfonium and diaryliodonium photoinitiators, providing formulators with an alternative acid-generation kinetics profile that may be advantageous for specific resin systems.

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